molecular formula C11H14N2O2 B12995817 Methyl 6-(cyclopropylamino)-2-methylnicotinate

Methyl 6-(cyclopropylamino)-2-methylnicotinate

Cat. No.: B12995817
M. Wt: 206.24 g/mol
InChI Key: HMXVRAQAEQNSDB-UHFFFAOYSA-N
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Description

Methyl 6-(cyclopropylamino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyclopropylamino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(cyclopropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(cyclopropylamino)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinates with different functional groups.

Scientific Research Applications

Methyl 6-(cyclopropylamino)-2-methylnicotinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 6-(cyclopropylamino)-2-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-2-methylnicotinate
  • Methyl 6-(cyclopropylamino)-nicotinate
  • Methyl 6-(cyclopropylamino)-3-methylnicotinate

Uniqueness

Methyl 6-(cyclopropylamino)-2-methylnicotinate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-(cyclopropylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)5-6-10(12-7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,13)

InChI Key

HMXVRAQAEQNSDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)C(=O)OC

Origin of Product

United States

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